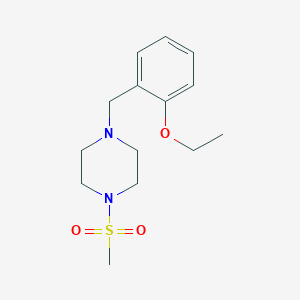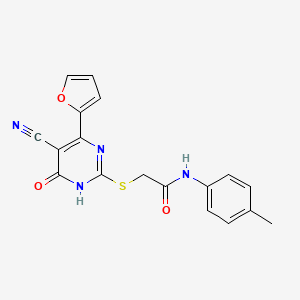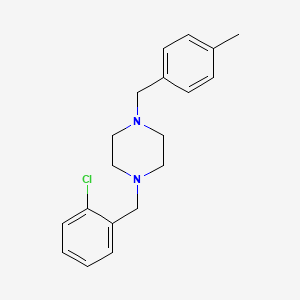![molecular formula C21H17N5O3 B10877623 6-Amino-3-methyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10877623.png)
6-Amino-3-methyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-3-METHYL-1-(4-METHYLPHENYL)-4-(3-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-METHYL-1-(4-METHYLPHENYL)-4-(3-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Cyclization: The intermediate product undergoes cyclization with an aldehyde and a malononitrile derivative to form the dihydropyrano[2,3-c]pyrazole core.
Functionalization: Introduction of amino, methyl, and nitro groups at specific positions on the aromatic rings through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, including:
- Use of high-yielding reactions.
- Minimization of by-products.
- Efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-3-METHYL-1-(4-METHYLPHENYL)-4-(3-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield a nitro derivative, while reduction of the nitro group may yield an amino derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-AMINO-3-METHYL-1-(4-METHYLPHENYL)-4-(3-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interaction with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 6-AMINO-3-METHYL-1-(4-METHYLPHENYL)-4-(3-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can be compared with other dihydropyrano[2,3-c]pyrazole derivatives.
- Similar compounds may include those with different substituents on the aromatic rings or variations in the pyrazole core.
Uniqueness
- The unique combination of substituents in 6-AMINO-3-METHYL-1-(4-METHYLPHENYL)-4-(3-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE may confer distinct biological activities and chemical properties.
- Its specific structure may make it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C21H17N5O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-amino-3-methyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H17N5O3/c1-12-6-8-15(9-7-12)25-21-18(13(2)24-25)19(17(11-22)20(23)29-21)14-4-3-5-16(10-14)26(27)28/h3-10,19H,23H2,1-2H3 |
InChI Key |
DEFXDBMWAVGUJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10877557.png)
![2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877560.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B10877561.png)
![N-[(E)-furan-2-ylmethylidene]-5-(4-methoxyphenoxy)-4-phenyl-1,3-thiazol-2-amine](/img/structure/B10877565.png)
![4-Chlorobenzaldehyde O~1~-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime](/img/structure/B10877568.png)
![2-(2-{3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10877574.png)

![2,2,2-trichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B10877578.png)

![[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10877592.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine](/img/structure/B10877597.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B10877605.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877626.png)
